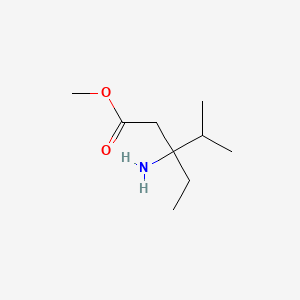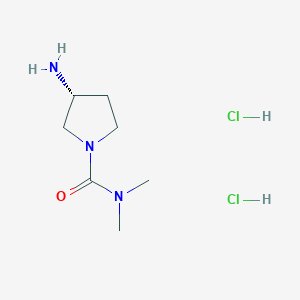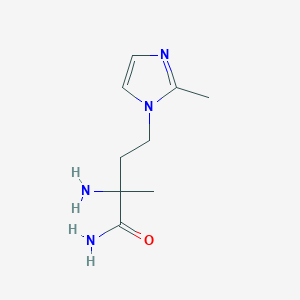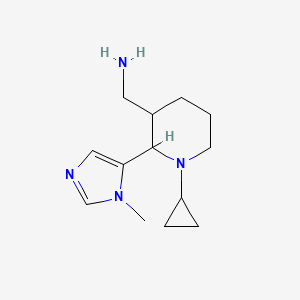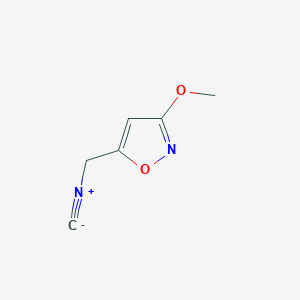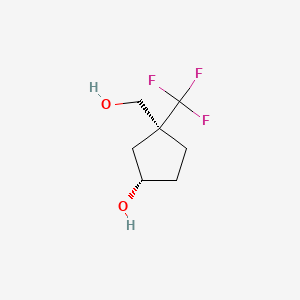
2-Methyl-5-(pyrrolidin-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(pyrrolidin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyrazine typically involves the reaction of 2-methylpyrazine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-methylpyrazine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(pyrrolidin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-5-(pyrrolidin-2-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(pyrrolidin-2-yl)pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The pyrazine ring can participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyrazine
- 2-Methyl-5-(pyrrolidin-1-yl)pyrazine
- 2-Methyl-5-(pyrrolidin-3-yl)pyrazine
Uniqueness
2-Methyl-5-(pyrrolidin-2-yl)pyrazine is unique due to the specific positioning of the pyrrolidinyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-methyl-5-pyrrolidin-2-ylpyrazine |
InChI |
InChI=1S/C9H13N3/c1-7-5-12-9(6-11-7)8-3-2-4-10-8/h5-6,8,10H,2-4H2,1H3 |
Clave InChI |
XQRGXPVCXIXRMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




